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1H-Indole-2-acetonitrile, 2,3-dihydro-
Overview
Description
1H-Indole-2-acetonitrile, 2,3-dihydro- is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-2-acetonitrile, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-2-acetonitrile, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
1H-Indole-2-acetonitrile, 2,3-dihydro- has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit activity against several targets:
- Dopamine D4 Receptor Antagonism : Compounds related to 2,3-dihydroindoles have shown affinity for dopamine D4 receptors, which are implicated in psychiatric disorders. This suggests potential use in treating conditions such as schizophrenia without the common side effects associated with D2 receptor antagonists .
- Neuroprotective Properties : Recent studies have highlighted the neuroprotective and antioxidant properties of 2,3-dihydroindoles. These compounds may play a role in protecting neural cells from oxidative stress and could be beneficial in neurodegenerative diseases .
Synthesis of Novel Compounds
The versatility of 1H-Indole-2-acetonitrile, 2,3-dihydro- extends to its application in synthetic chemistry:
- Multicomponent Reactions : The compound has been utilized in multicomponent reactions leading to the formation of complex heterocyclic structures. For instance, reactions involving indoles can produce a variety of substituted indole derivatives that possess diverse biological activities .
- Functionalization : The presence of the acetonitrile group allows for further functionalization through nucleophilic addition reactions. This property is exploited to create libraries of compounds for drug discovery .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of 1H-Indole-2-acetonitrile, 2,3-dihydro-:
Properties
CAS No. |
146139-50-6 |
---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-indol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5,7H2 |
InChI Key |
TZOGTECADNZKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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